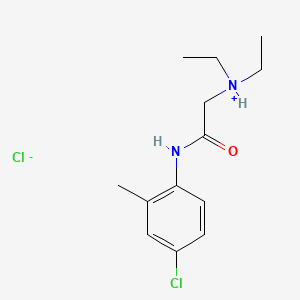
Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound with a complex structure that includes a chloro-substituted aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 4-chloro-2-methylaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as palladium, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes precise control of temperature, pressure, and reaction time to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, palladium catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may be used in assays to investigate enzyme activity or protein-ligand interactions .
Medicine
In medicine, [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mécanisme D'action
The mechanism of action of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylaniline: A precursor in the synthesis of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride.
2,4-Dimethylaniline: Another aniline derivative with similar chemical properties.
Uniqueness
Its chloro-substituted aniline moiety and diethylazanium chloride group contribute to its distinct chemical behavior and versatility in various fields .
Propriétés
Numéro CAS |
77966-47-3 |
|---|---|
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-7-6-11(14)8-10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
Clé InChI |
KWYBNBKSNVYAJH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


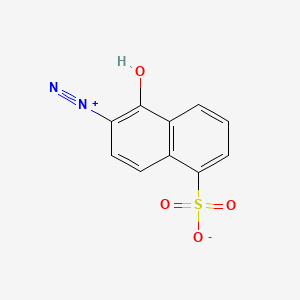
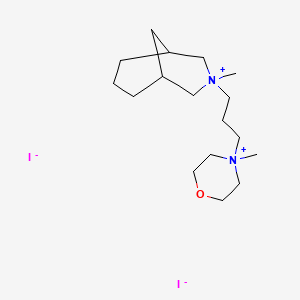
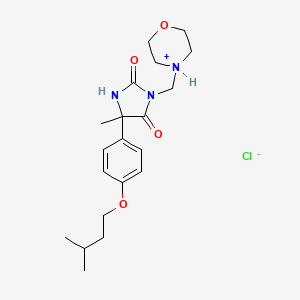
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)
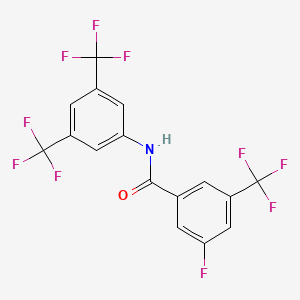


![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
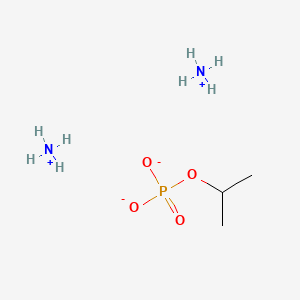
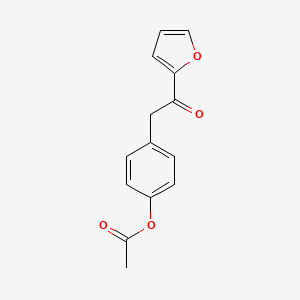
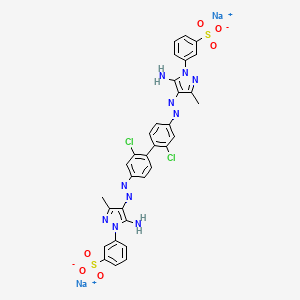
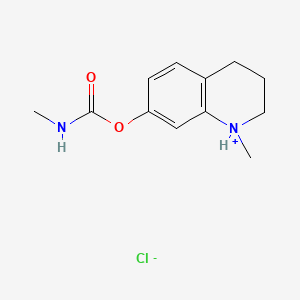
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
